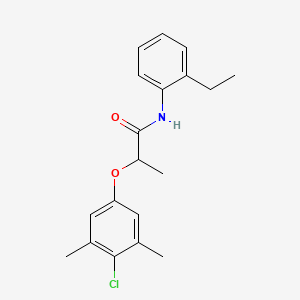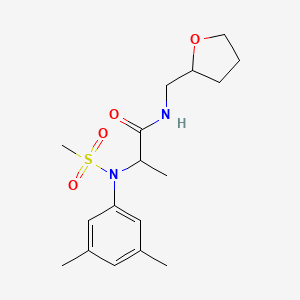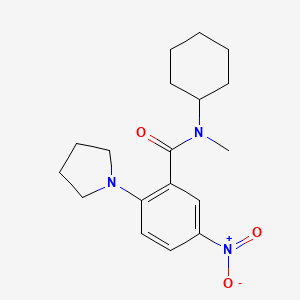![molecular formula C19H23N3O4S B4169858 1-[(4-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4169858.png)
1-[(4-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide
Description
This compound belongs to a class of chemicals that have been explored for their potential biological activities and chemical properties. It is characterized by the presence of a piperidine backbone, a methoxyphenyl sulfonyl group, and a pyridinylmethyl moiety. The interest in this compound and its derivatives largely stems from their diverse chemical reactions and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related piperidine derivatives involves several key steps, including coupling reactions, substitution reactions, and the use of specific reagents to introduce various functional groups. For instance, the synthesis of O-substituted derivatives of piperidine involves the coupling of benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce electrophiles at the oxygen atom (Khalid et al., 2013).
Molecular Structure Analysis
X-ray crystallography and computational methods such as AM1 molecular orbital calculations have been employed to analyze the molecular structure and conformation of solvated derivatives similar to the compound of interest. These studies reveal the planarity of the methoxyphenyl ring and the conformational details of the piperidine moiety, providing insights into the compound's structural characteristics (Banerjee et al., 2002).
Chemical Reactions and Properties
Research on the chemical reactions of piperidine derivatives includes studies on their anodic methoxylation, demonstrating the influence of N-acyl and N-sulfonyl groups on these reactions. These studies highlight the reactivity of piperidine derivatives under various conditions and with different reagents, leading to the formation of monomethoxy or dimethoxy products (Golub & Becker, 2015).
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-17-6-8-18(9-7-17)27(24,25)22-11-3-5-16(14-22)19(23)21-13-15-4-2-10-20-12-15/h2,4,6-10,12,16H,3,5,11,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFVKRMGFWQQFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-nitrophenyl)thio]benzyl N-benzoylglycinate](/img/structure/B4169779.png)
![5-(4-bromophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4169794.png)
![N-[4-({2-[(2-methoxyphenoxy)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4169796.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4169808.png)


![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B4169840.png)

![1'-allyl-2-amino-6',6'-dimethyl-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4169847.png)
![1-{4-[2-(4-bromophenyl)-2-oxoethoxy]-2-methylphenyl}-2,5-pyrrolidinedione](/img/structure/B4169855.png)
![6-benzoyl-2-[(4-ethylphenyl)amino]-5,6-dihydro-4(1H)-pyrimidinone](/img/structure/B4169860.png)
![1-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4169863.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4169869.png)